4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

描述

Structural Characteristics and Nomenclature

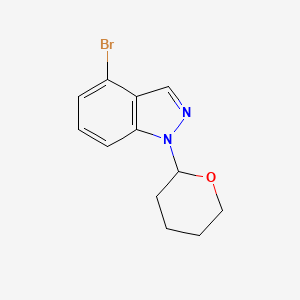

The compound’s structure consists of a 1H-indazole core with two substituents:

- 4-Bromo group : A bromine atom attached to the indazole ring at position 4.

- 1-(tetrahydro-2H-pyran-2-yl) group : A six-membered oxolane ring (tetrahydropyran) bonded via its nitrogen atom to position 1 of the indazole.

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | 1H-Indazole (fused benzene-pyrazole ring system) |

| Substituents | 4-Bromo (C4), 1-(tetrahydro-2H-pyran-2-yl) (N1) |

| Functional Groups | Aromatic ring, tetrahydropyran ether, bromine substituent (electrophilic) |

The systematic name follows IUPAC nomenclature, prioritizing the indazole core as the parent structure. The THP group acts as a protecting moiety, shielding the nitrogen from unwanted reactions during synthesis.

Physicochemical Properties and Fundamental Parameters

The compound’s properties are defined by its molecular formula C₁₂H₁₃BrN₂O and molecular weight 281.15 g/mol . Key parameters include:

Table 1: Physicochemical Properties

The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The THP group contributes to steric bulk and moderate solubility in organic solvents.

Historical Context in Heterocyclic Chemistry

Indazoles, first synthesized in the 19th century, have evolved as critical scaffolds in medicinal chemistry. The development of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole aligns with advances in:

Key Historical Developments

Indazole Synthesis :

Protecting Group Strategies :

Bromination :

Significance in Academic Research and Development

This compound serves as a versatile intermediate in synthetic and medicinal chemistry:

Applications in Research

Table 2: Representative Derivatives

| Derivative | CAS Number | Application Area |

|---|---|---|

| 4-Bromo-5-(trifluoromethoxy) | 156117208 | Fluorinated analogs |

| 6-Bromo-1-(tetrahydro-2H-pyran-2-yl) | 121320424 | Halogenated libraries |

The compound’s bromine substituent allows for late-stage functionalization, a hallmark of modern medicinal chemistry workflows.

属性

IUPAC Name |

4-bromo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJAOWRBTUOVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022158-35-5 | |

| Record name | 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of the Indazole Core and Bromination

- Indazole Core Synthesis: The indazole nucleus is commonly constructed via cyclization reactions involving hydrazones and ortho-substituted aromatic nitro compounds under acidic or thermal conditions.

- Bromination: Selective bromination at the 4-position of the indazole ring is achieved using electrophilic brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction typically proceeds in an inert solvent like dichloromethane or acetonitrile, often at ambient or slightly elevated temperatures. Catalysts such as iron(III) chloride or aluminum chloride may be employed to enhance regioselectivity and yield.

Introduction of the Tetrahydro-2H-pyran-2-yl (THP) Group

- The N1 position of the indazole is protected by reaction with tetrahydropyranyl chloride (THP-Cl) in the presence of a mild base, commonly potassium carbonate (K2CO3) or triethylamine (Et3N).

- This nucleophilic substitution reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions.

- The THP group installation improves the compound’s solubility and protects the nitrogen during further functionalization or purification steps.

Industrial and Green Chemistry Considerations

- Scale-Up Methods: Industrial synthesis often employs continuous flow reactors to optimize reaction control, improve safety (especially handling bromine), and enhance yield and purity.

- Green Chemistry Approaches: Alternative bromination methods using ammonium chloride in ethanol have been demonstrated for related indazole derivatives, providing environmentally friendlier conditions with yields ranging from 80% to 88%.

- Purification: Advanced purification techniques such as recrystallization and chromatographic methods (e.g., silica gel column chromatography) are used to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Indazole core synthesis | Cyclization of hydrazones with ortho-nitrobenzenes | Acidic medium (e.g., HCl) | Reflux or heat | Forms the indazole nucleus |

| 2 | Bromination | Br2 or NBS, catalyst (FeCl3, AlCl3) | Dichloromethane, acetonitrile | 0–40°C | Selective bromination at 4-position |

| 3 | THP protection (N1 alkylation) | Tetrahydropyranyl chloride, base (K2CO3, Et3N) | DCM, THF | RT to reflux | Nucleophilic substitution to install THP |

| 4 | Purification | Recrystallization, chromatography | Various | Ambient | Ensures high purity |

Reaction Mechanism Insights

- Bromination Mechanism: Electrophilic aromatic substitution where the bromonium ion attacks the activated 4-position of the indazole ring, facilitated by Lewis acid catalysts.

- THP Protection Mechanism: The lone pair on the indazole nitrogen attacks the electrophilic carbon of THP chloride, displacing chloride ion and forming a stable N-THP ether linkage.

Research Findings and Optimization

- Studies indicate that the choice of solvent and catalyst significantly affects bromination regioselectivity and yield. For example, NBS in dichloromethane with FeCl3 provides clean bromination with minimal side reactions.

- The THP protection step is generally high yielding (>90%) and mild, preserving the integrity of the brominated indazole core.

- Green chemistry adaptations using ammonium chloride in ethanol reduce hazardous waste and improve sustainability without compromising yield.

Comparative Notes on Similar Compounds

- The preparation of related compounds such as 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole follows analogous synthetic strategies, with additional alkylation steps to introduce isopropyl groups.

- Bromination and THP protection remain the cornerstone reactions for functionalizing the indazole scaffold in these derivatives.

化学反应分析

Types of Reactions

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indazole derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

科学研究应用

Overview

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound with significant potential across various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structural features, including a bromine atom and a tetrahydro-2H-pyran moiety, contribute to its reactivity and versatility in chemical applications.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its bromine substituent allows for nucleophilic substitution reactions, facilitating the creation of diverse derivatives that may exhibit altered biological properties. The indazole core can undergo electrophilic aromatic substitution, enabling further functionalization at various positions on the ring .

Medicinal Chemistry

Research indicates that compounds with similar structures to this compound possess various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. This compound's structural characteristics suggest potential interactions with biological targets, making it a candidate for drug discovery and development . Specific studies have shown that similar indazole derivatives can inhibit kinases involved in cancer signaling pathways and modulate inflammatory responses .

Biological Research

In biological research, the compound can be utilized to study specific biochemical pathways and interactions. Its structural similarity to biologically active molecules allows it to function as a probe or inhibitor in biochemical assays, providing insights into cellular mechanisms .

Materials Science

The presence of bromine and the indazole framework suggests potential applications in materials science, particularly in organic electronics and optoelectronic devices. The unique properties of this compound could warrant investigation for its utility in developing advanced materials .

Case Study 1: Synthesis of Indazole Derivatives

A study explored the reactivity of this compound as a precursor for synthesizing more complex indazole derivatives through palladium-catalyzed cross-dehydrogenative coupling reactions. The results indicated successful yields and highlighted the compound's utility in constructing polycyclic structures essential for pharmaceutical applications .

Research focusing on indazole derivatives demonstrated their potential as inhibitors of specific kinases involved in cancer progression. The study revealed that modifications to the tetrahydropyran moiety could enhance the efficacy of these compounds against targeted pathways, suggesting that 4-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole may also exhibit similar properties .

作用机制

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole (CAS 2044704-81-4)

5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1365889-24-2)

- Structure : Bromine at position 5 and chlorine at position 3.

- Higher molecular weight (329.62 g/mol) and lipophilicity (ClogP ≈ 3.2) compared to the parent compound (ClogP ≈ 2.5) .

4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 1926172-50-0)

生物活性

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1022158-35-5

- Molecular Formula : C12H13BrN2O

- Molecular Weight : 281.15 g/mol

- Purity : 97% .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Bromination : Introduction of the bromine atom at the 4-position of the indazole ring.

- Tetrahydropyran Formation : Utilizing tetrahydropyran derivatives to enhance the compound's lipophilicity and metabolic stability.

- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to modify the indazole framework .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as a therapeutic agent, particularly in inhibiting cancer cell proliferation through:

- Apoptosis Induction : Triggering programmed cell death in malignant cells.

- Cell Cycle Arrest : Interfering with the cell cycle progression, thereby inhibiting tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against:

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in disease pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Receptor Modulation : The compound may modulate receptor activity, influencing downstream signaling pathways critical for cellular function .

Case Studies and Research Findings

常见问题

Q. What are the common synthetic routes for introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group to indazole derivatives, and how is purity optimized?

The THP group is introduced via acid-catalyzed protection of the indazole nitrogen. For example, 6-bromo-1H-indazole undergoes bromination and THP protection using 3,4-dihydropyran under acidic conditions (e.g., p-TsOH) to yield 3,6-dibromo-1-THP-indazole in 90% yield . Purity is optimized using preparative HPLC or column chromatography. Key quality checks include:

Q. How is the bromine substituent at the 4-position of the indazole core utilized in further functionalization?

The 4-bromo group serves as a handle for cross-coupling reactions. For instance:

- Heck Coupling : Under mechanochemical ball-milling conditions, Pd-catalyzed coupling with olefins proceeds with >95% chemoselectivity for the 4-bromo position over other halogens (e.g., 3-bromo), enabling synthesis of complex targets like axitinib .

- Migita Coupling : Sequential coupling with thiols (e.g., arylthiols) under similar conditions retains the THP group, achieving total yields up to 44% .

Q. What analytical techniques are critical for characterizing 4-Bromo-1-THP-indazole derivatives?

- 1H/13C NMR : Assigns regiochemistry of substitution. For example, THP-protected indazoles show distinct splitting patterns for N–H protons (δ 7.3–8.5 ppm) .

- HRMS : Validates molecular formula (e.g., C12H13BrN2O requires [M + H]+ = 289.0224).

- X-ray crystallography : Resolves ambiguities in regiochemistry; e.g., osmium(IV) complexes with indazole ligands show axial vs. equatorial coordination modes .

Advanced Research Questions

Q. How do steric and electronic effects influence the coordination chemistry of 4-Bromo-1-THP-indazole in metal complexes?

In osmium(IV) complexes, the THP group introduces steric bulk, favoring axial coordination of indazole via N1. This contrasts with smaller ligands (e.g., Cl⁻), which occupy equatorial positions. Key findings:

Q. What mechanistic insights explain the chemoselectivity of bromide-assisted Heck reactions involving this compound?

Bromide ions act as transient ligands on Pd, stabilizing oxidative addition intermediates. In ball-milling conditions:

Q. How can computational modeling predict reactivity trends for 4-Bromo-1-THP-indazole in catalytic systems?

- DFT studies : Calculate activation barriers for cross-coupling steps. For example, the 4-bromo position shows a ΔG‡ 5–8 kcal/mol lower than 3-bromo due to favorable orbital overlap .

- Molecular docking : Predicts binding affinities in enzyme inhibition (e.g., human dihydroorotate dehydrogenase), guiding SAR for anti-tumor derivatives .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。